Sibutramine Hydrochloride Monohydrate is a chemical compound studied in scientific research, primarily for its role in weight management. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). []
Related Compounds
Sibutramine Base
Relevance: Sibutramine base is the parent compound of sibutramine hydrochloride monohydrate. Converting sibutramine base to its hydrochloride salt significantly enhances its water solubility, making it more suitable for oral administration. Studies have explored formulating sibutramine base using solid dispersions with carriers like hydroxypropyl methylcellulose (HPMC), poloxamer, and citric acid to improve its solubility and bioavailability. These formulations aim to achieve similar efficacy to the commercially available sibutramine hydrochloride monohydrate [].
Sibutramine Metabolites (M1 and M2)
Relevance: These metabolites are responsible for sibutramine hydrochloride monohydrate's therapeutic effect in treating obesity []. By inhibiting the reuptake of norepinephrine and serotonin, they increase levels of these neurotransmitters in the brain, promoting satiety and potentially increasing energy expenditure [].
Sibutramine Mesylate Hemihydrate
Relevance: Research on sibutramine mesylate hemihydrate focused on comparing its toxicity profile to sibutramine hydrochloride monohydrate. This new salt form was investigated as an alternative to the commercially available hydrochloride salt [].
Relevance: This novel salt form demonstrates improved water solubility compared to sibutramine hydrochloride monohydrate. It also exhibits enhanced stability under high humidity and temperature conditions, making it a promising candidate for pharmaceutical formulations [].
Synthesis Analysis
The synthesis of sibutramine involves several steps, starting from readily available chemical precursors. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the reaction of 1-(4-chlorophenyl)-2-methylpropan-2-amine with various reagents to form the core structure of sibutramine.
Formation of Key Intermediates: The key intermediates are formed through alkylation reactions, where the amine group undergoes substitution reactions.
Final Steps: The final steps involve purification processes such as recrystallization or chromatography to yield pure sibutramine.
Technical Parameters:
Reaction conditions typically involve moderate temperatures (50-100 °C) and may require solvents such as dichloromethane or ethanol.
Yield percentages can vary but are generally optimized through careful control of reaction times and conditions.
Molecular Structure Analysis
Sibutramine has a complex molecular structure characterized by the following features:
Molecular Formula: C_17H_26ClN
Molecular Weight: 297.85 g/mol
Structure Description: The compound consists of a phenyl ring substituted with a chlorine atom, attached to a propanamine chain. The presence of a tertiary amine contributes to its pharmacological activity.
Structural Data
3D Structure: Sibutramine can be visualized using molecular modeling software, showcasing its interactions with serotonin and norepinephrine transporters.
Bond Angles and Lengths: Key bond angles around the amine group and the carbon backbone play a critical role in its binding affinity to receptors.
Chemical Reactions Analysis
Sibutramine undergoes various chemical reactions during its metabolism in the body:
Metabolism: Sibutramine is metabolized primarily in the liver via cytochrome P450 enzymes, leading to several active metabolites.
Reactions Involved:
Hydroxylation reactions leading to hydroxysibutramine.
N-demethylation processes that affect its pharmacological potency.
Technical Details
Half-life: The elimination half-life of sibutramine is approximately 14 hours, allowing for once-daily dosing.
Bioavailability: Sibutramine exhibits high oral bioavailability (approximately 77%).
Mechanism of Action
The mechanism by which sibutramine exerts its effects involves:
Inhibition of Reuptake: Sibutramine inhibits the reuptake of serotonin and norepinephrine in the brain, increasing their availability in synaptic clefts.
Appetite Suppression: By enhancing serotonergic signaling, it leads to reduced appetite and increased satiety.
Increased Energy Expenditure: It also promotes thermogenesis, contributing to weight loss.
Relevant Data
Clinical studies have shown that sibutramine leads to significant weight loss when combined with lifestyle modifications.
Its effects on neurotransmitter levels are dose-dependent.
Physical and Chemical Properties Analysis
Sibutramine exhibits several notable physical and chemical properties:
Appearance: White crystalline powder.
Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Melting Point: Approximately 160 °C.
Relevant Data
Log P (partition coefficient): Indicates moderate lipophilicity, affecting absorption and distribution within the body.
Stability: Stable under normal conditions but sensitive to light and moisture.
Applications
Sibutramine's primary application lies in the field of weight management for individuals with obesity:
Clinical Use: Prescribed for weight loss in patients with a body mass index (BMI) over 30 or over 27 with comorbidities.
Research Applications: Investigated for potential effects on metabolic syndrome and cardiovascular health.
Regulatory Status: While effective, concerns over cardiovascular risks have led to its withdrawal from many markets, including Europe and Canada.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sibutramine is an organochlorine compound and a tertiary amino compound. It has a role as an anti-obesity agent and a serotonin uptake inhibitor. Sibutramine is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Stimulants substance. Sibutramine (trade name Meridia in the USA, Reductil in Europe and other countries), usually as sibutramide hydrochloride monohydrate, is an orally administered agent for the treatment of obesity. It is a centrally acting stimulant chemically related to amphetamines thus it is classified as a Schedule IV controlled substance in the United States. In October 2010, Sibutramine was withdrawn from Canadian and U.S. markets due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease. Sibutramine is a Norepinephrine, Serotonin, and Dopamine Reuptake Inhibitor Anorectic. The mechanism of action of sibutramine is as a Dopamine Uptake Inhibitor, and Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor. The physiologic effect of sibutramine is by means of Appetite Suppression. Sibutramine is a serotonin and norepinephrine reuptake inhibitor which has been used for short- and long-term therapy of obesity, but which was withdrawn from use in the United States in 2010 because of increased risk of cardiovascular events. In large clinical trials, sibutramine therapy was not associated with serum enzyme elevations, and it has only rarely been implicated in cases of clinically apparent, acute liver injury. Sibutramine Hydrochloride is the hydrochloride salt form of sibutramine, a phenethylamine derivative with appetite depressant property. Sibutramine hydrochloride metabolites M1 and M2 competitively inhibit the reuptake of norepinephrine, serotonin, and to a lesser degree dopamine by pre-synaptic nerve terminals, thereby promoting a sense of satiety, leading to a decrease in calorie intake, and possibly an increase in resting metabolic rate. This agent does not exhibit anticholinergic or antihistaminic effects. Sibutramine (trade name Meridia in the USA, Reductil in Europe and other countries), usually as sibutramide hydrochloride monohydrate, is an orally administered agent for the treatment of obesity. It is a centrally acting stimulant chemically related to amphetamines. Sibutramine is classified as a Schedule IV controlled substance in the United States. In October 2010, Sibutramine was withdrawn from Canadian and U.S. markets due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease.
N-[4-oxo-2-(2H-tetrazol-5-yl)-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide is a member of chromones. Pranlukast is a cysteinyl leukotriene receptor-1 antagonist. It antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens.
Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban. Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time. Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME. See also: Tirofiban (has active moiety).
Trans-2-decenoic acid is a 2-decenoic acid having its double bond in the trans configuration. It is an intermediate metabolite in the fatty acid synthesis. It has a role as a human metabolite. It is a conjugate acid of a (2E)-decenoate. 2-Decenoic acid is a natural product found in Streptomyces and Streptococcus mutans with data available. Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.
Chitinase-IN-1 is a insect chitinase and N- acetyl hexosaminidase inhibitor and pesticide; 50 uM/20uM compound concentration/'s inhibitory percentage are 75%/67% for chitinase/N- acetyl-hexosaminidase respectively.
Nonselective ubiquitin isopeptidase inhibitor (IC50 values are 45, 37 and 9.8 μM for USP2, USP7 and SENP2 respectively). Induces apoptosome-independent apoptosis and caspase activation. Antitumor agent. Protein ubiquitination is a dynamic process that can be reversed by deubiquitinating enzymes (DUBs) that remove ubiquitin from proteins, sparing them from degradation by the proteasome. The DUBs have been divided into various groups, the largest being the ubiquitin-specific proteases (USPs). NSC 632839 inhibits USP2 and USP7 as well as the ubiquitin-like SUMO peptidase SENP2 with EC50 values of 45, 37, and 9.8 µM, respectively. It is reported to inhibit apoptosis through a Bcl-2-dependent and apoptosome-independent pathway of caspase activation (IC50 = 15.7 µM in cells sensitized by E1A, an adenoviral oncogene). Inhibitor of the ubiquitin isopeptidases, inducing a rather unique apoptotic pathway including a Bcl-2-dependent but apoptosome-independent mitochondrial pathway with up-regulation of the BH3-only protein Noxa NSC632839 is a nonselective isopeptidase inhibitor, which inhibits USP2, USP7, and SENP2 with EC50s of 45±4 μM, 37±1 μM, and 9.8±1.8 μM, respectively. EC50 & Target: 45±4 μM (USP2), 37±1 μM (USP7), 9.8±1.8 μM (SENP2)[1]InVitro: NSC 632839 inhibits ubiquitin isopeptidases as illustrated by its ability to inhibit z-LRGG-AMC cleavage by crude lysates in the mid-micromolar range. To further characterize NSC 632839 against purified enzymes, its inhibitory potential is determined against purified USP2, USP7, and SENP2 and demonstrated that NSC 632839 is not only a DUB inhibitor, but also a deSUMOylase inhibitor. Specifically, NSC 632839 inhibits USP2, USP7, and SENP2 with EC50 values of 45±4 μM, 37±1 μM, and 9.8±1.8 μM, respectively. Importantly, NSC 632839 does not inhibit the reporter enzyme PLA2 over the concentration range tested (1.2-150 μM), indicating that the reported inhibition is selective for isopeptidases. Moreover, the isopeptidase inhibitory activity of NSC 632839 is confirmed by the observation that it does not inhibit free PLA2 over the concentration range tested.